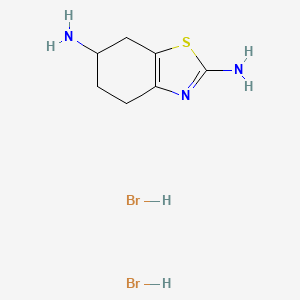
4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide
Cat. No. B8523824
M. Wt: 331.07 g/mol
InChI Key: KCVOHQHKKGDISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04886812
Procedure details


3 g (0.01 Mol) of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole-hydrobromide are dissolved in 20 ml of semi-concentrated hydrobromic acid and refluxed for 6 hours. The solution is then concentrated by evaporation and the residue recrystallised from methanol.
Quantity
3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[BrH:1].C([NH:5][CH:6]1[CH2:15][CH2:14][C:9]2[N:10]=[C:11]([NH2:13])[S:12][C:8]=2[CH2:7]1)(=O)C>Br>[BrH:1].[BrH:1].[NH2:13][C:11]1[S:12][C:8]2[CH2:7][CH:6]([NH2:5])[CH2:15][CH2:14][C:9]=2[N:10]=1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.C(C)(=O)NC1CC2=C(N=C(S2)N)CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 6 hours
|
|
Duration
|
6 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is then concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue recrystallised from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Br.Br.NC=1SC2=C(N1)CCC(C2)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
